

# Independent Verification of Upadacitinib's Published Findings in Ulcerative Colitis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Janus kinase (JAK) inhibitor, Upadacitinib, with the tumor necrosis factor-alpha (TNF- $\alpha$ ) inhibitor, Adalimumab, for the treatment of moderately to severely active ulcerative colitis. The information is compiled from published clinical trial data to facilitate independent verification and inform research and development efforts.

### **Comparative Efficacy and Safety Data**

The following tables summarize the key efficacy and safety outcomes from the pivotal Phase 3 clinical trial programs for Upadacitinib (U-ACHIEVE and U-ACCOMPLISH) and Adalimumab (ULTRA 2).

Table 1: Comparison of Induction and Maintenance of Clinical Remission



| Outcome                                           | Upadacitinib (U-             | Adalimumab<br>(ULTRA 2) | Placebo                           |
|---------------------------------------------------|------------------------------|-------------------------|-----------------------------------|
| Induction of Clinical<br>Remission (Week 8)       | 26% (UC1) and 34% (UC2)[1]   | 16.5%[2]                | 5% (UC1) and 4% (UC2)[1], 9.3%[2] |
| Maintenance of<br>Clinical Remission<br>(Week 52) | 42% (15mg) and 52% (30mg)[1] | 17.3%[2]                | 12%[1], 8.5%[2]                   |

Table 2: Key Secondary Efficacy Endpoints

| Outcome                                    | Upadacitinib              | Adalimumab   | Placebo       |
|--------------------------------------------|---------------------------|--------------|---------------|
| Endoscopic<br>Improvement (Week<br>8)      | 36% (UC1)                 | 41%          | 7% (UC1), 32% |
| Endoscopic<br>Improvement (Week<br>52)     | 49% (15mg), 62%<br>(30mg) | 25%          | 14%, 15%      |
| Corticosteroid-Free<br>Remission (Week 52) | 45% (15mg), 57%<br>(30mg) | Not Reported | 14%           |

Table 3: Overview of Common Adverse Events



| Adverse Event                    | Upadacitinib<br>(Induction) | Adalimumab<br>(Maintenance) | Placebo |
|----------------------------------|-----------------------------|-----------------------------|---------|
| Nasopharyngitis                  | 5%[1]                       | Not Reported                | 4%[1]   |
| Creatine Phosphokinase Elevation | 4%[1]                       | Not Reported                | 2%[1]   |
| Acne                             | 5%[1]                       | Not Reported                | 1%[1]   |
| Serious Infections               | Not Reported                | 1.6%[2]                     | 1.9%[2] |

## Experimental Protocols Upadacitinib (U-ACHIEVE and U-ACCOMPLISH Induction Studies)

- Study Design: These were two replicate Phase 3, multicenter, randomized, double-blind, placebo-controlled induction studies.[1]
- Patient Population: Adults aged 16-75 years with moderately to severely active ulcerative colitis (Adapted Mayo score of 5-9 with an endoscopic subscore of 2 or 3) for at least 90 days.[1]
- Intervention: Patients were randomized (2:1) to receive oral Upadacitinib 45 mg once daily or a matching placebo for 8 weeks.[1]
- Primary Endpoint: The primary endpoint was clinical remission at week 8, defined by an Adapted Mayo score.[1]
- Key Secondary Endpoints: Secondary endpoints included endoscopic improvement and clinical response.

### Adalimumab (ULTRA 2 Maintenance Study)

 Study Design: A randomized, double-blind, placebo-controlled trial to assess the efficacy of Adalimumab in inducing and maintaining clinical remission.



- Patient Population: 494 patients with moderate-to-severe ulcerative colitis who were receiving concurrent treatment with oral corticosteroids or immunosuppressants. Patients were stratified based on prior exposure to TNF-α antagonists.[2]
- Intervention: Patients were randomized to receive either Adalimumab (160 mg at week 0, 80 mg at week 2, then 40 mg every other week) or placebo.[2]
- Primary Endpoints: The primary endpoints were clinical remission at weeks 8 and 52.[2]

### Signaling Pathways and Experimental Workflow Mechanism of Action: Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by Upadacitinib and Adalimumab.







Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Upadacitinib as induction and maintenance therapy for moderately to severely active ulcerative colitis: results from three phase 3, multicentre, double-blind, randomised trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adalimumab induces and maintains clinical remission in patients with moderate-to-severe ulcerative colitis PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Independent Verification of Upadacitinib's Published Findings in Ulcerative Colitis: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b563836#independent-verification-of-ilicol-s-published-findings]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com